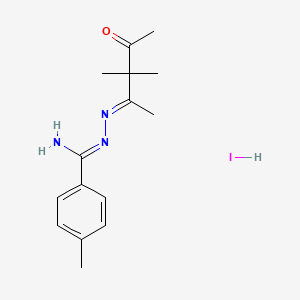![molecular formula C17H20N4O B3891598 [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3891598.png)
[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone
Vue d'ensemble
Description
[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone is an organic compound belonging to the class of dialkylarylamines. These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group
Méthodes De Préparation
The synthesis of [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone involves several steps. One common method includes the formation of C-N bonds through nucleophilic substitution reactions. For instance, the synthesis of similar pyrimidine derivatives often involves the use of reagents such as DMC, DABCO, and DMB . Industrial production methods typically involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
Analyse Des Réactions Chimiques
[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Pd/C, H2, and EtOH for reduction, and NaHCO3 and CH3I for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the development of antimicrobial and antifungal agents .
Mécanisme D'action
The mechanism of action of [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as adenosine kinase . This interaction leads to the inhibition of enzyme activity, which in turn affects various cellular pathways. The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone include other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[4-[6-(dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)16-11-15(18-12-19-16)13-5-7-14(8-6-13)17(22)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHCELOLPHNBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[(3-acetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891515.png)
![3-benzyl-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3891523.png)
![ethyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891531.png)
![ethyl (2Z)-2-[(4-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891544.png)
![Ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(thiophen-2-YL)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891552.png)
![Ethyl (2Z)-2-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891566.png)
![ethyl (2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891579.png)

![ethyl 2-(5-bromo-2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891588.png)
![Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891607.png)
![ethyl (2Z)-2-[(4-chlorophenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891614.png)
![3-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B3891628.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891633.png)
![Ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891637.png)
